Versicolorins

説明

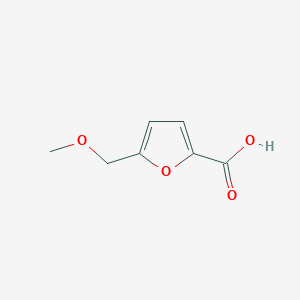

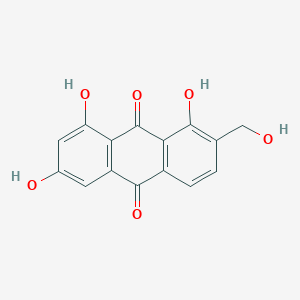

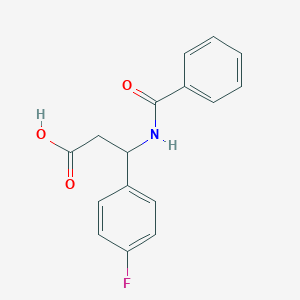

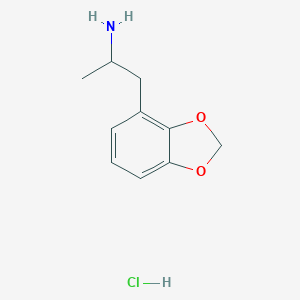

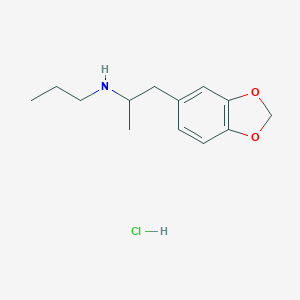

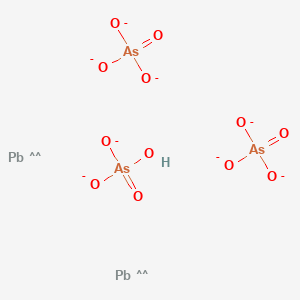

Versicolorins are pigments produced by the mycelium of Aspergillus versicolor . There are three types of this compound: A, B, and C . Versicolorin A is an anthraquinoid pigment with three hydroxyl groups and a vinyl ether system contained in a five-membered ring .

Synthesis Analysis

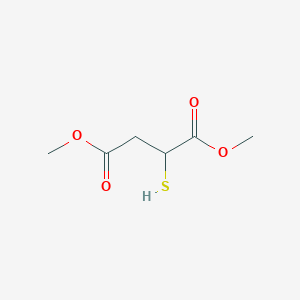

This compound are metabolites from the mycelium of Aspergillus versicolor . Versicolorin A trimethyl ether was hydrogenated to a dihydro-derivative, and by oxidation gave 3,5-dimethoxyphthalic acid and a hydroxy acid which may be 1,6,8-trimethoxy-3-hydroxy anthraquinone-2-carboxylic acid .Molecular Structure Analysis

Versicolorin A has the molecular formula C18H10O7 . It is an anthraquinoid pigment having three hydroxyl groups and a vinyl ether system contained in a five-membered ring . Versicolorin B has the molecular formula C18H12O7 . Versicolorin C also has the molecular formula C18H12O7 .Chemical Reactions Analysis

Versicolorin A trimethyl ether was hydrogenated to a dihydro-derivative, and by oxidation gave 3,5-dimethoxyphthalic acid and a hydroxy acid which may be 1,6,8-trimethoxy-3-hydroxy anthraquinone-2-carboxylic acid .Physical And Chemical Properties Analysis

Versicolorin A is fine orange yellow needles with a melting point of 289°C (decomp.) . Versicolorin B is also fine orange yellow needles with a melting point of 298°C (decomp.) . Versicolorin C is orange red needles with a melting point of >310°C .科学的研究の応用

1. Anticancer and Immunomodulatory Effects

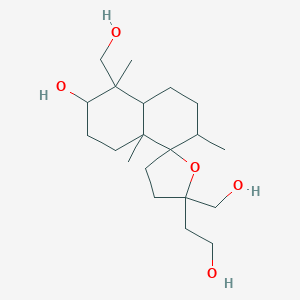

Versicolorins, particularly found in Trametes versicolor (Coriolus versicolor), exhibit significant anticancer and immunomodulatory properties. These effects are primarily attributed to the polysaccharides, such as polysaccharide peptide (PSP) and Polysaccharide-K (PSK). Studies have shown direct cytotoxicity to cancer cells and immunostimulatory effects, including enhancing immune cell activity and cytokine production, and inhibiting cancer growth. Such properties have led to their use as adjuvant therapies in cancer treatment (Habtemariam, 2020), (Saleh, Rashedi, & Keating, 2017), (Jędrzejewski, Pawlikowska, Sobocińska, & Wrotek, 2023).

2. Enhancing Biogas Production

The application of Trametes versicolor for corn silage pretreatment has been investigated for its impact on biogas productivity. The use of fungal-based solid-state pretreated corn silage resulted in enhanced methane generation, suggesting a positive effect on biogas production processes (Tišma, Planinić, Bucić-Kojić, Panjičko, Zupančič, & Zelić, 2018).

3. Antidiabetic and Antioxidative Properties

Studies involving Spirulina versicolor have demonstrated its potential in improving insulin sensitivity and attenuating hyperglycemia-induced oxidative stress. This is particularly notable in the context of managing diabetes and associated metabolic disorders (Hozayen, Mahmoud, Soliman, & Mostafa, 2016).

4. Agricultural and Food Safety Applications

Versicolorin A, a component of this compound, has been utilized in predictive models for aflatoxin contamination risk in stored corn. Such applications are critical in enhancing food safety and establishing early warning systems for aflatoxin contamination (Jiang, Zheng, Wang, Zhang, Yao, Xie, & Liu, 2019), (Zheng, Wei, Li, Zhang, Xie, Yao, & Liu, 2020).

作用機序

Safety and Hazards

Aspergillus versicolor and A. flavus are primary colonizers in damp dwellings, and they produce sterigmatocystin (ST) and aflatoxin B1 (AFB1), respectively . These hepatotoxic and carcinogenic mycotoxins and their precursors and derivatives possess a furofuran ring, which has proven responsible for their toxicity .

特性

IUPAC Name |

1,6,8-trihydroxy-2-(hydroxymethyl)anthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O6/c16-5-6-1-2-8-12(13(6)19)15(21)11-9(14(8)20)3-7(17)4-10(11)18/h1-4,16-19H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDVJCGYYQILFQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1CO)O)C(=O)C3=C(C2=O)C=C(C=C3O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70143559 | |

| Record name | Versicolorins | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70143559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10088-98-9 | |

| Record name | Versicolorins | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010088989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Versicolorins | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70143559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Formyl-8-methyl-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B157928.png)

![1-(3-Chlorophenyl)-5-[(4-methoxy-2-nitrophenyl)azo]-3-methylbarbituric acid](/img/structure/B157958.png)